N~1~-{(Z)-[4-(morpholin-4-yl)phenyl]methylidene}-1H-tetrazole-1,5-diamine
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Overview
Description
(1Z)-N1-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N1-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the morpholine and phenyl groups. Common synthetic routes may involve the use of azide precursors and cyclization reactions under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N1-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1Z)-N1-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-N1-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and morpholine-containing molecules. Examples are:
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Morpholine derivatives: Molecules containing the morpholine ring with various functional groups.
Uniqueness
(1Z)-N1-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H15N7O |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C12H15N7O/c13-12-15-16-17-19(12)14-9-10-1-3-11(4-2-10)18-5-7-20-8-6-18/h1-4,9H,5-8H2,(H2,13,15,17)/b14-9- |
InChI Key |
LHEPEIWALFUSRN-ZROIWOOFSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N\N3C(=NN=N3)N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NN3C(=NN=N3)N |
Origin of Product |
United States |
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